molecular formula C21H17N3O2S2 B2397737 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine CAS No. 1020979-37-6

4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine

Cat. No.: B2397737
CAS No.: 1020979-37-6
M. Wt: 407.51
InChI Key: CWFLJLFHGXCTSO-UHFFFAOYSA-N
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Description

4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a thioether linkage to an imidazole ring, which is further substituted with phenyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine typically involves multi-step organic reactions. One common approach is the formation of the imidazole ring followed by the introduction of the thioether linkage and subsequent functionalization with phenyl and phenylsulfonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group would yield phenylthiol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and block its activity. The phenylsulfonyl and imidazole groups could play key roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and thioether-linked pyridines. Examples include:

  • 2-phenyl-4-(phenylsulfonyl)-1H-imidazole
  • 4-(methylthio)pyridine
  • 2-phenyl-1H-imidazole-4-thiol

Uniqueness

What sets 4-(((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)methyl)pyridine apart is the combination of its structural features, which may confer unique chemical reactivity and biological activity. The presence of both the imidazole and pyridine rings, along with the thioether and phenylsulfonyl groups, provides a versatile scaffold for further functionalization and exploration in various research applications.

Properties

IUPAC Name

4-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanylmethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-28(26,18-9-5-2-6-10-18)21-20(27-15-16-11-13-22-14-12-16)23-19(24-21)17-7-3-1-4-8-17/h1-14H,15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLJLFHGXCTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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